3-((3,4-Difluorobenzyl)oxy)azetidine
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Overview
Description
3-((3,4-Difluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,4-difluorobenzyl group attached via an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((3,4-Difluorobenzyl)oxy)azetidine typically involves the reaction of 3,4-difluorobenzyl alcohol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-((3,4-Difluorobenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3,4-Difluorobenzyl)oxy)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-((3,4-Difluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
3-((3,4-Difluorobenzyl)oxy)azetidine can be compared with other similar compounds, such as:
3-(3,4-Difluorobenzyl)azetidine: This compound lacks the oxygen atom connecting the benzyl group to the azetidine ring, resulting in different chemical properties and reactivity.
3-(3,4-Difluorophenyl)azetidine: Similar to the above compound but with a phenyl group instead of a benzyl group, leading to variations in its applications and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[(3,4-difluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI Key |
IOFPVNUDIAXDED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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